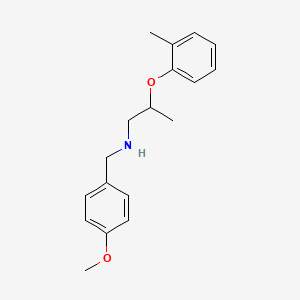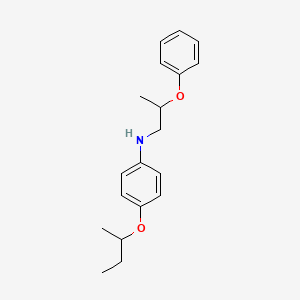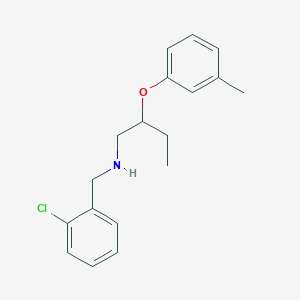
2-(Ethylamino)-2-(pyridin-2-yl)ethanol
Descripción general
Descripción
2-(Ethylamino)-2-(pyridin-2-yl)ethanol, also known as 2-AEPE or Pyridylethylamine, is an organic compound that is used in a variety of scientific research applications. It is a colorless, water-soluble compound with a molecular weight of 186.25 g/mol. It has a variety of biochemical and physiological effects, and its synthesis method is relatively simple.
Aplicaciones Científicas De Investigación
2-(Ethylamino)-2-(pyridin-2-yl)ethanol has been used in a variety of scientific research applications, including studies of its biochemical and physiological effects. It has been used to study the effects of oxidative stress on cells, as well as the effects of various drugs on the body. It has also been used to study the effects of inflammation and aging on the body. Additionally, this compound has been used to study the effects of various toxins on the body, and its potential as an antioxidant.
Mecanismo De Acción
2-(Ethylamino)-2-(pyridin-2-yl)ethanol is believed to act as an antioxidant, scavenging free radicals and preventing oxidative damage. It is also believed to act as an anti-inflammatory, reducing inflammation and helping to protect the body from damage. Additionally, it is believed to have some anti-aging effects, as it can help to reduce the damaging effects of free radicals on the body.
Biochemical and Physiological Effects
This compound has a variety of biochemical and physiological effects. It has been shown to reduce oxidative stress, inflammation, and aging in cells. Additionally, it has been shown to reduce the damaging effects of various toxins on the body. It has also been shown to have some anti-cancer effects, as it can help to reduce the growth of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(Ethylamino)-2-(pyridin-2-yl)ethanol has several advantages for laboratory experiments. It is relatively simple to synthesize and is relatively inexpensive. Additionally, it is water-soluble, making it easy to use in laboratory experiments. However, there are some limitations to its use in laboratory experiments. It has a relatively short shelf life, and it can be difficult to store and handle. Additionally, its effects can vary depending on the concentration used.
Direcciones Futuras
The potential uses of 2-(Ethylamino)-2-(pyridin-2-yl)ethanol are still being explored. Future research could focus on its potential as an antioxidant and anti-inflammatory agent, as well as its potential to reduce the damaging effects of various toxins on the body. Additionally, future research could focus on its potential as an anti-cancer and anti-aging agent. Additionally, future research could focus on its potential to reduce oxidative stress and inflammation in various tissues and organs. Finally, future research could focus on its potential to reduce the growth of cancer cells and its potential to reduce the damaging effects of free radicals on the body.
Propiedades
IUPAC Name |
2-(ethylamino)-2-pyridin-2-ylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-2-10-9(7-12)8-5-3-4-6-11-8/h3-6,9-10,12H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYNKKODFHUCYJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(CO)C1=CC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70654892 | |
| Record name | 2-(Ethylamino)-2-(pyridin-2-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70654892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1150617-93-8 | |
| Record name | 2-(Ethylamino)-2-(pyridin-2-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70654892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(Sec-butoxy)phenyl]-N-[2-(4-methylphenoxy)-butyl]amine](/img/structure/B1389223.png)

![N-[3-(2-Methoxyethoxy)phenyl]-N-[2-(3-methylphenoxy)propyl]amine](/img/structure/B1389225.png)

![N-{2-[2-(Sec-butyl)phenoxy]propyl}-2,4,6-trimethylaniline](/img/structure/B1389228.png)
![3,5-Dimethyl-N-[2-(4-methylphenoxy)butyl]aniline](/img/structure/B1389229.png)

![N-{2-[2-(Sec-butyl)phenoxy]ethyl}-3-(2-ethoxyethoxy)aniline](/img/structure/B1389231.png)
![N-[4-(Heptyloxy)benzyl]-3-(phenethyloxy)aniline](/img/structure/B1389232.png)

![N-[4-(Sec-butoxy)phenyl]-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]amine](/img/structure/B1389235.png)


